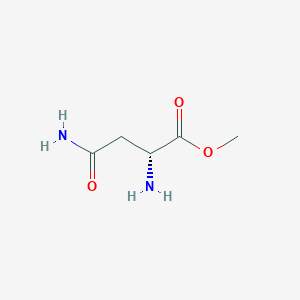
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with a unique structure that includes an allyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by allylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group allows for various substitution reactions, such as nucleophilic substitution with thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, often under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allyl-substituted derivatives.
Scientific Research Applications
Chemistry: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is used as a building block for the synthesis of new materials, such as polymers and dendrimers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Its reactivity allows for the creation of complex molecular structures that can be used in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for various applications, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride involves the formation of covalent bonds with target molecules. It reacts with nucleophiles, such as thiols and amines, which may be responsible for its biological activity. The compound’s reactivity is attributed to the strained bicyclic structure and the presence of the allyl group, which makes it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
- Methyl-5-norbornene-2,3-dicarboxylic anhydride
Comparison: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is unique due to the presence of the allyl group, which enhances its reactivity compared to other similar compounds. The allyl group allows for additional substitution reactions, making it a more versatile intermediate in organic synthesis. Additionally, the compound’s strained bicyclic structure contributes to its high reactivity, distinguishing it from other anhydrides with less strained ring systems .
Properties
CAS No. |
10193-26-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
InChI Key |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Canonical SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
Key on ui other cas no. |
10193-26-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
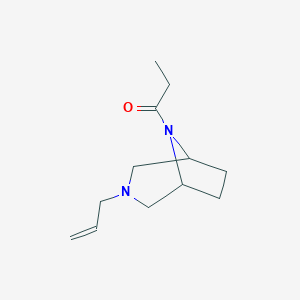
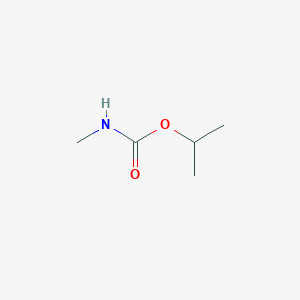
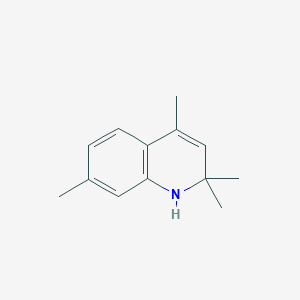
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
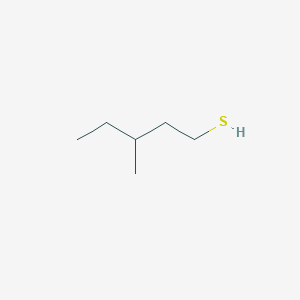
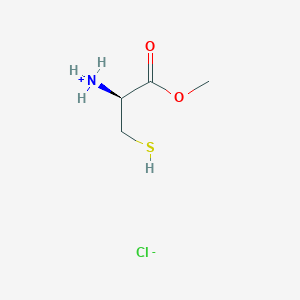
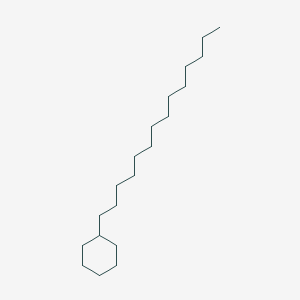
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
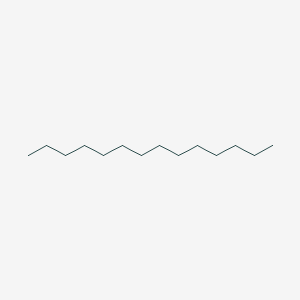
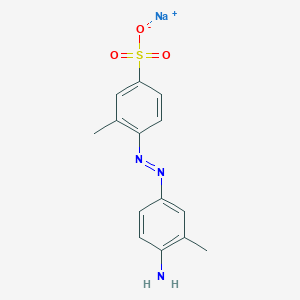
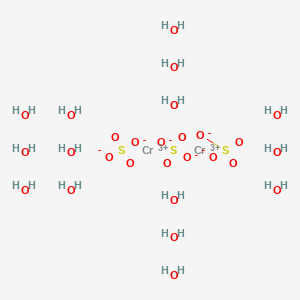
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
